Cas no 1260670-34-5 (3-aminobicyclo2.2.1heptane-2-carboxamide)

3-aminobicyclo2.2.1heptane-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-aminonorbornane-2-carboxamide
- 3-aminobicyclo[2.2.1]heptane-2-carboxamide
- AB42806
- SB74309
- 3-aminobicyclo2.2.1heptane-2-carboxamide
-
- MDL: MFCD20301518
- インチ: 1S/C8H14N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H2,10,11)
- InChIKey: VDCVNVOMIJJJJO-UHFFFAOYSA-N
- SMILES: O=C(C1C(C2CCC1C2)N)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 193
- XLogP3: 0.1
- トポロジー分子極性表面積: 69.1
3-aminobicyclo2.2.1heptane-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81871-5g |
3-aminobicyclo[2.2.1]heptane-2-carboxamide |
1260670-34-5 | 5g |
$2485.0 | 2023-09-02 | ||
Enamine | EN300-81871-0.05g |
3-aminobicyclo[2.2.1]heptane-2-carboxamide |
1260670-34-5 | 95.0% | 0.05g |
$197.0 | 2025-02-21 | |
Enamine | EN300-81871-0.1g |
3-aminobicyclo[2.2.1]heptane-2-carboxamide |
1260670-34-5 | 95.0% | 0.1g |
$293.0 | 2025-02-21 | |
Enamine | EN300-81871-0.25g |
3-aminobicyclo[2.2.1]heptane-2-carboxamide |
1260670-34-5 | 95.0% | 0.25g |
$418.0 | 2025-02-21 | |
Enamine | EN300-81871-10.0g |
3-aminobicyclo[2.2.1]heptane-2-carboxamide |
1260670-34-5 | 95.0% | 10.0g |
$3622.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1556923-1g |
3-Aminobicyclo[2.2.1]Heptane-2-carboxamide |
1260670-34-5 | 98% | 1g |
¥11232.00 | 2024-08-09 | |
Enamine | EN300-81871-2.5g |
3-aminobicyclo[2.2.1]heptane-2-carboxamide |
1260670-34-5 | 95.0% | 2.5g |
$1650.0 | 2025-02-21 | |
Enamine | EN300-81871-0.5g |
3-aminobicyclo[2.2.1]heptane-2-carboxamide |
1260670-34-5 | 95.0% | 0.5g |
$656.0 | 2025-02-21 | |
Enamine | EN300-81871-5.0g |
3-aminobicyclo[2.2.1]heptane-2-carboxamide |
1260670-34-5 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
Enamine | EN300-81871-1.0g |
3-aminobicyclo[2.2.1]heptane-2-carboxamide |
1260670-34-5 | 95.0% | 1.0g |
$842.0 | 2025-02-21 |
3-aminobicyclo2.2.1heptane-2-carboxamide 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
3-aminobicyclo2.2.1heptane-2-carboxamideに関する追加情報
Comprehensive Overview of 3-Aminobicyclo[2.2.1]heptane-2-carboxamide (CAS No. 1260670-34-5): Properties, Applications, and Research Insights
3-Aminobicyclo[2.2.1]heptane-2-carboxamide (CAS No. 1260670-34-5) is a bicyclic organic compound with a unique structural framework that has garnered significant interest in pharmaceutical and chemical research. Its bicyclo[2.2.1]heptane backbone, combined with functional amino and carboxamide groups, makes it a versatile intermediate for drug discovery and material science. This article delves into its molecular characteristics, synthetic routes, and emerging applications while addressing trending queries like "3-aminobicyclo[2.2.1]heptane-2-carboxamide uses" and "CAS 1260670-34-5 suppliers."
The compound's rigid bicyclic structure enhances its potential as a scaffold for designing bioactive molecules. Researchers have explored its role in modulating enzyme activity and receptor binding, particularly in neurological and metabolic disorders. Recent studies highlight its relevance in addressing "next-generation drug candidates" and "sustainable synthesis methods," aligning with the industry's focus on green chemistry. Analytical techniques such as NMR, HPLC, and mass spectrometry confirm its high purity (>98%), a critical factor for pharmaceutical-grade intermediates.
From a commercial perspective, demand for CAS 1260670-34-5 has risen due to its utility in peptide mimetics and small-molecule therapeutics. Suppliers often emphasize compliance with ISO standards, catering to queries like "3-aminobicyclo[2.2.1]heptane-2-carboxamide price" and "bulk purchase options." Regulatory filings, including REACH and FDA DMFs, further validate its safety profile for industrial use. Notably, its stability under ambient conditions reduces logistical challenges, a key concern for global distributors.
Innovative applications extend to agrochemicals and functional materials, where its stereochemistry influences product performance. Patents filed between 2020–2023 describe derivatives of 3-aminobicyclo[2.2.1]heptane-2-carboxamide as corrosion inhibitors and polymer modifiers, tapping into markets seeking "high-performance additives." Computational modeling (e.g., DFT calculations) aids in predicting its reactivity, a topic frequently searched in academic circles.
In summary, 3-Aminobicyclo[2.2.1]heptane-2-carboxamide exemplifies the convergence of structural ingenuity and practical utility. Its interdisciplinary relevance—from "medicinal chemistry" to "material engineering"—positions it as a compound of enduring scientific and commercial value. Ongoing research promises to unlock further potentials, reinforcing its status as a cornerstone in modern synthetic chemistry.
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